![molecular formula C22H27BrN2O B2969604 1-(2,3-Dimethylphenyl)-3-hydroxy-3-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1106749-76-1](/img/structure/B2969604.png)
1-(2,3-Dimethylphenyl)-3-hydroxy-3-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a type of imidazole derivative. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
Imidazole derivatives are known to participate in a wide range of chemical reactions. For example, they can undergo catalytic protodeboronation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Imidazole derivatives are generally soluble in water and other polar solvents .科学的研究の応用
Synthesis and Structural Analysis
Research on compounds similar to the specified chemical often involves the synthesis and detailed structural analysis of novel organometallic complexes and their potential applications in various fields, including catalysis and material science. For instance, studies on binuclear copper(I) complexes containing bis(diphenylphosphino)ethane bridges have provided insights into the structural characteristics of these complexes, highlighting their potential utility in catalysis and as precursors for further chemical modifications (Cox, Aslanidis, & Karagiannidis, 2000).
Photophysical Properties and Applications
Research on rhenium(I) complexes incorporating pyrazolyl-pyridyl-based ligands, similar in complexity to the specified compound, explores their photophysical properties, including charge transfer, dual emission, and electrochemiluminescence. Such properties are crucial for the development of advanced materials for optical and electronic applications, indicating a potential research avenue for the compound (Wei et al., 2011).
Catalytic Properties and Chemical Reactivity
Investigations into the catalytic properties of ruthenium complexes with N-heterocyclic carbene (NHC) pincer ligands provide a foundation for understanding how similar compounds, including the specified chemical, could be utilized in catalytic processes. Such studies reveal the versatility of these complexes in catalysis and their potential in organic synthesis and industrial applications (Mejuto et al., 2015).
Antioxidant Properties
The exploration of pyridinol derivatives for their antioxidant properties offers insights into how similar compounds might be utilized in medicinal chemistry and the development of therapeutic agents. The structural analysis and reactivity studies of such compounds contribute to a better understanding of their mechanism of action and potential applications in combating oxidative stress-related diseases (Wijtmans et al., 2004).
DNA Interaction and Cytotoxicity
Studies on rhenium(I) organometallic compounds and their interaction with DNA, along with cytotoxicity assessments, suggest potential applications in the design of novel anticancer drugs. Research in this area focuses on understanding the binding modes to DNA and evaluating the compounds' efficacy in inhibiting cancer cell growth (Varma et al., 2020).
将来の方向性
特性
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(4-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N2O.BrH/c1-16-10-12-19(13-11-16)22(25)15-23(21-9-4-5-14-24(21)22)20-8-6-7-17(2)18(20)3;/h6-8,10-13,25H,4-5,9,14-15H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQAPIIGGKCEPJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCC3)C4=CC=CC(=C4C)C)O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2969521.png)

![N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-3-nitrobenzamide](/img/structure/B2969524.png)
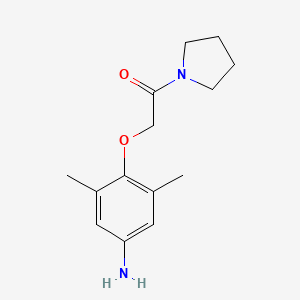

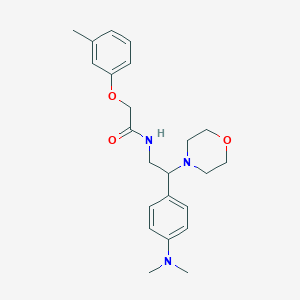
![2-(benzo[d]isoxazol-3-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide](/img/structure/B2969531.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2969533.png)
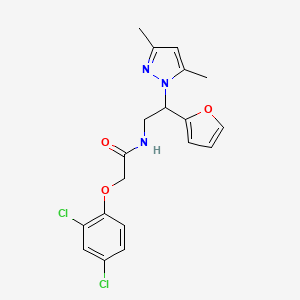
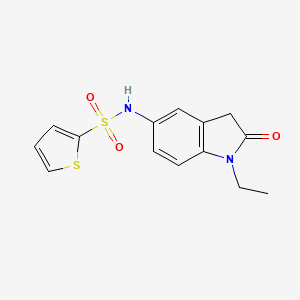
![2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2969538.png)

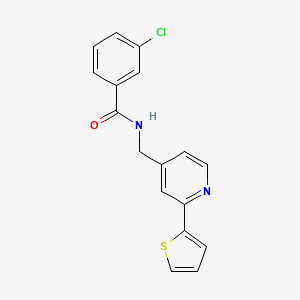
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2969542.png)
